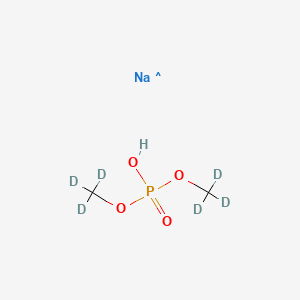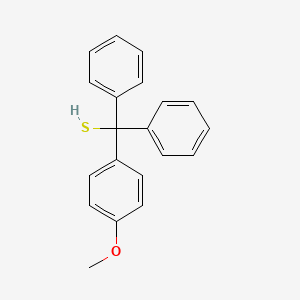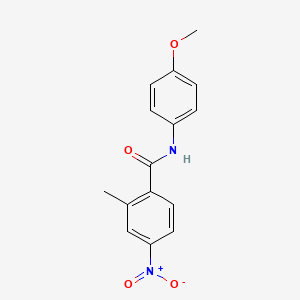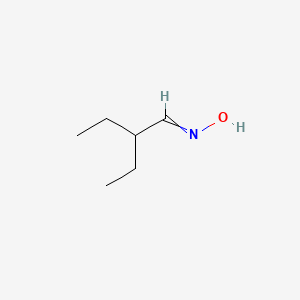
2-Ethylbutyraldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyraldehyde oxime is an organic compound derived from 2-ethylbutyraldehyde. It is characterized by the presence of an oxime functional group, which is a nitrogen-containing group with the general formula R1R2C=NOH. Oximes are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylbutyraldehyde oxime can be synthesized through the reaction of 2-ethylbutyraldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. The general reaction is as follows:
2-Ethylbutyraldehyde+Hydroxylamine→2-Ethylbutyraldehyde oxime+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the oxime to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylbutyraldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oxidation of the oxime can lead to the formation of nitriles.
Reduction: Reduction of the oxime can produce amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed:
Nitriles: Formed through oxidation.
Amines: Formed through reduction.
Substituted Oximes: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Ethylbutyraldehyde oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antidote for certain types of poisoning.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-ethylbutyraldehyde oxime involves its interaction with specific molecular targets. For example, in the context of its use as an antidote, the oxime group can reactivate inhibited enzymes by binding to the active site and displacing the inhibitory molecule. This reactivation process is crucial for restoring normal enzyme function and mitigating the effects of poisoning.
Comparaison Avec Des Composés Similaires
- 2-Hexanone Oxime
- 3-Pentanone Oxime
- Cyclohexanone Oxime
Comparison: 2-Ethylbutyraldehyde oxime is unique due to its specific structure and reactivity. Compared to other oximes, it may exhibit different reactivity patterns and applications based on its molecular configuration. For instance, its use in the synthesis of certain pharmaceuticals or agrochemicals may be preferred due to its specific chemical properties.
Propriétés
IUPAC Name |
N-(2-ethylbutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMVGKAQSXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
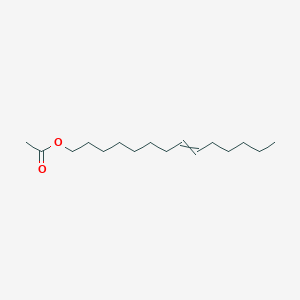
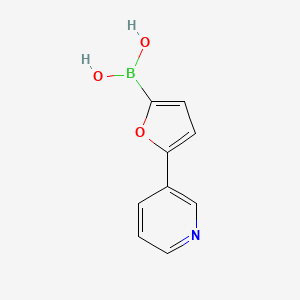
![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
